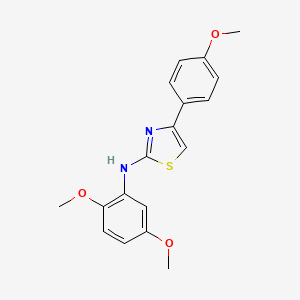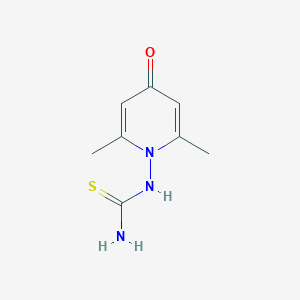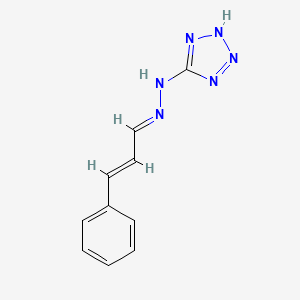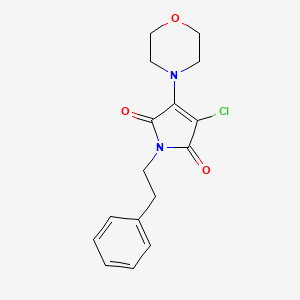
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound of interest in chemical research due to its structural complexity and potential for various applications. Its synthesis and properties are subjects of study to understand its chemical behavior and potential utility in different fields.
Synthesis Analysis
The synthesis of related thiazole compounds typically involves reactions between specific amines and other chemical agents. For instance, novel metal complexes of related thiadiazole derivatives have been synthesized by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid, demonstrating the synthetic routes available for such compounds (Al-Amiery, Shakir, & Yousif, 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For similar compounds, structural determination has been achieved, showing how intermolecular hydrogen bonds can influence the overall crystal structure, as seen in related thiadiazole derivatives (Wawrzycka-Gorczyca, Siwek, Kosikowska, & Malm, 2011).
科学的研究の応用
Antiproliferative Activity in Cancer Research
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown significant potential in cancer research. It was identified as a potent compound with antiproliferative activity in human cancer cell lines, acting as a tubulin inhibitor. This compound demonstrated the ability to inhibit tubulin polymerization and disrupt microtubule dynamics, similar to CA-4, a known anticancer drug. Additionally, it effectively induced cell cycle arrest in the G2/M phase in SGC-7901 cells (Sun et al., 2017).
Antimicrobial Properties
The compound has been studied for its antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives of N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against Staphylococcus epidermidis. These findings indicate the potential of such compounds in developing new antimicrobial agents (Gür et al., 2020).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of several studies. For example, novel metal complexes of related thiazole compounds have been synthesized and characterized by various techniques, providing insights into their structural and chemical properties (Al-Amiery et al., 2009). Similarly, the crystal structure of related thiazole compounds has been analyzed to understand their molecular interactions and potential applications (Wan et al., 2006).
Antifungal Effects
The antifungal effect of derivatives containing the thiazole structure, including N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been investigated. These compounds showed significant activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Anti-Inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound , have demonstrated anti-inflammatory activity. They were found to inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis. This suggests the potential use of these compounds in treating such conditions (Suh et al., 2012).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-21-13-6-4-12(5-7-13)16-11-24-18(20-16)19-15-10-14(22-2)8-9-17(15)23-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVLUHQVYRBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)